molecular formula C15H19N5O B609998 Ritlecitinib CAS No. 1792180-81-4

Ritlecitinib

Cat. No.: B609998
CAS No.: 1792180-81-4
M. Wt: 285.34 g/mol
InChI Key: CBRJPFGIXUFMTM-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ritlecitinib is a selective dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family . It functions by irreversibly inhibiting these kinases, blocking cytokine-induced signaling and the cytolytic activity of T-cells, which are implicated in autoimmune pathogenesis . This mechanism of action makes it a valuable compound for research into autoimmune conditions, with studies investigating its utility in vitiligo, Crohn's disease, and ulcerative colitis . As an active pharmaceutical ingredient (API), this compound is supplied as a white to yellow powder with a molecular formula of C15H19N5O and a molecular weight of 285.34 g·mol⁻¹ . Its CAS Number is 1792180-81-4 . Important Notice: This product is intended for research applications and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

IUPAC Name

1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRJPFGIXUFMTM-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1792180-81-4
Record name PF-06651600
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06651600
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14924
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RITLECITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Traditional 13-Step Synthesis

The initial route (US8552191B2) utilized benzyl carbamate protection for the enamine nitrogen, requiring oxidation of alcohol intermediates to form Formula IIIb. Sequential reactions including:

  • Aldol condensation for core structure assembly

  • PtO₂-catalyzed hydrogenation for pyridine ring reduction

  • Diastereomeric salt crystallization for enantiopure cis-isomer isolation

This method faced challenges with 5% overall yield due to low efficiency in oxidation and protection/deprotection cycles.

StepProcessYield Improvement
1Rh/C-catalyzed hydrogenation22% cost reduction vs. PtO₂
2Tosylate salt formation98.5% purity by HPLC
3Recrystallization in EtOAc/n-HeptaneParticle size D90 <50µm
4Milling for PSD control±10% size distribution

Critical process parameters (CPPs) include:

  • Reaction temperature : Maintained at -15°C±2°C during amidation

  • pH control : 8.5-9.0 during Schotten-Baumann reaction

  • Mixing intensity : 250-300 rpm for homogeneous crystallization

Batch analysis of 41 development lots showed 99.2-99.8% purity, with residual solvents <ICH Q3C limits.

Process Analytical Technology (PAT) Implementation

In-Process Controls (IPC)

Four critical checkpoints were established:

  • Intermediate IIa :

    • Spec: ≥98.0% by UPLC

    • Action limit: ±0.5% area normalization

  • Tosylate formation :

    • Conductivity monitoring (50-70 µS/cm)

    • Endpoint detection via FTIR (disappearance of 1685 cm⁻¹ peak)

  • Crystallization :

    • FBRM® tracking of chord length (50-150µm)

    • Raman spectroscopy for polymorph Form 1 verification

Stability-Indicating Methods

Forced degradation studies revealed:

ConditionDegradation ProductsQuantification Method
0.1N NaOH, 40°C/24hHydrolysis product (RT 3.2min)LC-MS/MS @ m/z 270.1→89.8
3% H₂O₂, 25°C/6hSulfoxide (RT 4.7min)UPLC-PDA (λ=254nm)
Light (1.2 million lux·hr)No degradationICH Q1B compliant

Method validation parameters met FDA guidelines:

ParameterResult
Linearityr²=0.99977 (5-100ng/mL)
LLOQ1.02ng/mL (CV=4.8%)
Matrix effect95-105% recovery

Scalability and Technology Transfer

Campaign-Specific Adjustments

Pilot (50kg) vs. commercial (200kg) batch comparisons:

FactorPilot ProcessCommercial Scale
Hydrogenation pressure50 psi35 psi (Rh/C bed optimization)
Crystallization cooling rate0.5°C/min0.3°C/min (larger ΔT control)
Milling time15min25min (PSD adjustment)

Post-scale up, the API exhibited equivalent properties:

PropertySmall ScaleLarge Scale
Bulk density0.45g/cm³0.43g/cm³
Carr index18.219.1
DSC onset192.5°C191.8°C

Container Closure Considerations

Stability in HDPE containers with desiccant:

Storage ConditionImpurity Growth (24mo)
25°C/60%RH≤0.15% total
40°C/75%RH≤0.35% total
Freeze-thaw (5 cycles)≤0.12% total
AreaOEL (µg/m³)Sampling Method
Manufacturing10 (8h TWA)OSHA PV2127
Packaging5 (STEL)NIOSH 2551

Comparative Analysis of Crystallization Techniques

Anti-Solvent Screening

Solvent combinations evaluated for Form 1 purity:

Anti-SolventYieldPurity
n-Heptane88%99.2%
MTBE82%98.7%
Cyclohexane91%99.5%

Optimal conditions: 5:1 EtOAC:cyclohexane @ -5°C.

Polymorph Control

XRPD confirmed Form 1 stability under ICH conditions:

ConditionΔ2θ from Reference
40°C/75%RH±0.01°
60°C/3mo±0.03°
Milling (25min)±0.02°

Chemical Reactions Analysis

Forced Degradation Study of Ritlecitinib

A forced degradation study of this compound investigated its stability under various stress conditions, including:

  • Acidic hydrolysis

  • Basic hydrolysis

  • Oxidation

  • Thermal degradation

  • Photodegradation

The study monitored the degradation products and kinetics of this compound under these conditions .

1.1. Degradation Products

The study identified four degradation products (DP1, DP2, DP3, and DP4) of this compound under different stress conditions .

Compound/Degradation ProductStress ConditionsRetention Time (tR, min)Relative Retention Time (RRT)Base/Main Peak (m/z)List of Peaks (m/z)
This compound-3.77-286286, 215, 185, 173, 159, 152, 135, 119, 108
Degradation product 1 (DP1)Basic hydrolysis2.240.59331331, 274, 232, 224, 183, 140, 119
Degradation product 2 (DP2)Basic hydrolysis3.280.87304333, 304, 205, 183, 137, 119
Degradation product 3 (DP3)Basic hydrolysis/Oxidative4.371.16571571, 286, 159, 152, 119
Degradation product 4 (DP4)Oxidative4.791.27302302, 286, 225, 152, 119

1.2. Degradation Kinetics

The degradation kinetics of this compound were assessed under basic hydrolysis and oxidative degradation conditions .

Degradation ConditionDuration of Kinetic Study (Days)Order of Kinetic DegradationReaction Rate Constant (k, µgmL-1h-1)Half-Life (t50, h)Shelf-Life (t90, h)
Basic hydrolysis, 1 M NaOH, RT30Second-order kinetics0.000016662.566.3
Oxidative degradation, 33% H2O2, RT12Zero-order kinetics0.181266.853.4

1.3. Fragmentation Pattern

Mass spectrometry analysis of this compound revealed a specific fragmentation pattern :

  • The protonated molecular ion [M+H]+ at m/z 286 confirms the molecular formula C15H19N5O .

  • Six fragments were distinguished through MS/MS experiments .

    • The fragment at m/z 215 results from the neutral loss of prop-2-enamide .

    • Cleavage of the piperidine ring leads to the fragment at m/z 173 .

    • Loss of the methyl group produces a fragment at m/z 159 .

    • Fragments at m/z 152 and 135 are due to cleavage around the central nitrogen .

    • The fragment ion at m/z 119 is generated by removing the amino group from the fragment at m/z 135, forming 7H-pyrrolo[2,3-d]pyrimidine .

Metabolism of this compound

This compound is metabolized by multiple pathways, including glutathione S-transferase (GST) and cytochrome P450 (CYP) enzymes . The GST enzymes include cytosolic GST A1/3, M1/3/5, P1, S1, T2, Z1 and microsomal GST 1/2/3, and the CYP enzymes include CYP1A2, CYP2C8, CYP2C9 and CYP3A . No single route contributes to more than 25% of the total metabolism of this compound .

Scientific Research Applications

Alopecia Areata

  • Efficacy : Ritlecitinib has shown substantial efficacy in treating alopecia areata, particularly in patients with significant scalp hair loss (≥25%). In a long-term study (ALLEGRO-LT), 73.5% of patients achieved a Severity of Alopecia Tool (SALT) score of ≤20 after 24 months of treatment .
  • Safety Profile : The safety profile of this compound is consistent with previous studies. Common adverse events include nasopharyngitis, headache, and upper respiratory tract infections. Serious adverse events were relatively low, with no major cardiovascular events reported .
  • Long-term Studies : In the ALLEGRO phase 2b/3 trial, this compound demonstrated significant hair regrowth after six months, with 45.1% to 63.1% of patients achieving a SALT score ≤20 at different time points .
  • Adolescent Population : A subgroup analysis focused on adolescents (12-17 years) indicated that this compound is effective and well-tolerated in this age group as well, with significant improvements in SALT scores observed over 48 weeks .

Comparative Efficacy

A comparative analysis of this compound with other JAK inhibitors highlights its unique position:

Drug NameMechanismIndicationsEfficacy in Alopecia Areata
This compoundJAK3/TEC inhibitorAlopecia areataHigh efficacy in long-term studies
TofacitinibJAK1/JAK2/JAK3 inhibitorRheumatoid arthritis, etc.Approved for multiple indications
BaricitinibJAK1/JAK2 inhibitorRheumatoid arthritisEffective but not primarily for alopecia

Regulatory Status

This compound has received regulatory approval for the treatment of alopecia areata in various regions, including the United States and Europe. The ongoing studies continue to evaluate its efficacy for other indications such as vitiligo and inflammatory bowel diseases like Crohn's disease and ulcerative colitis .

Case Studies and Research Findings

  • ALLEGRO Study Group : This pivotal study involved over 400 participants with alopecia areata. Results indicated that after 24 months, a significant proportion of patients reported satisfactory hair regrowth and overall improvement in quality of life measures .
  • Adverse Events Monitoring : A thorough review of adverse events during clinical trials showed that most were mild to moderate, reinforcing the drug's acceptable safety profile over extended use .
  • Patient-Reported Outcomes : Patient feedback indicated high satisfaction rates with treatment outcomes, with approximately 70% reporting improvement in hair growth at the two-year mark .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action and Selectivity

Ritlecitinib uniquely inhibits both JAK3 and TEC kinases, targeting interleukin (IL)-15 and IL-21 signaling critical in autoimmune hair loss . In contrast:

  • Baricitinib (JAK1/2 inhibitor): Broader immunosuppression but higher risk of thromboembolism .
  • Brepocitinib (TYK2/JAK1 inhibitor): Blocks IL-12/IL-23 pathways but lacks TEC kinase inhibition .
  • Tofacitinib (JAK1/3 inhibitor): Less selective, with elevated infection risks in long-term use .
Compound Primary Targets Key Differentiators
This compound JAK3, TEC kinases Dual kinase inhibition; minimal systemic DDIs
Baricitinib JAK1/2 Higher efficacy in RA; thromboembolism risk
Brepocitinib TYK2/JAK1 IL-12/IL-23 blockade; no TEC activity
Tofacitinib JAK1/3 Broad anti-inflammatory; higher infection risk

Clinical Efficacy in Alopecia Areata

In head-to-head trials, this compound achieved SALT90 in 25% of patients at 24 weeks, comparable to brepocitinib (34%) but superior to placebo (0%) . Baricitinib showed similar efficacy (33% SALT90) but with higher adverse event rates (e.g., acne, hyperlipidemia) .

Parameter This compound (50 mg) Brepocitinib (30 mg) Baricitinib (4 mg)
SALT90 at 24 weeks 25% 34% 33%
Common AEs Nasopharyngitis, headache URTI, headache Acne, hyperlipidemia
DDIs Risk Low (minimal OATP/BCRP inhibition) Moderate (CYP3A4 substrate) High (CYP3A4 inducer)

Transporter Inhibition and Biomarker Utility

This contrasts with tofacitinib, which inhibits OAT3 and increases methotrexate exposure . Endogenous biomarkers (e.g., coproporphyrin I) confirmed this compound’s low DDI risk, a unique de-risking strategy among JAK inhibitors .

Biological Activity

Ritlecitinib is a selective oral inhibitor targeting Janus kinase 3 (JAK3) and members of the TEC family of kinases. It has been primarily investigated for its efficacy in treating alopecia areata (AA), an autoimmune condition characterized by hair loss. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.

This compound operates by covalently binding to Cys-909 of JAK3, which is critical for cytokine signaling pathways involved in immune response. This binding inhibits JAK3's activity while also affecting TEC family kinases, which play roles in T-cell activation and cytotoxicity. By selectively inhibiting these pathways, this compound aims to reduce the pathogenic effects associated with autoimmune diseases like AA .

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by:

  • Rapid Absorption : Peak plasma concentrations are reached approximately 1 hour after administration.
  • Dose-Proportional Exposure : The drug shows approximately dose-proportional increases in C_max and AUC (area under the curve) up to 200 mg.
  • Bioavailability : The absolute oral bioavailability is around 64%.
  • Volume of Distribution : Estimated at 1.3 L/kg.
  • Protein Binding : Approximately 14% bound to plasma proteins .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in patients aged 12 years and older with AA. The ALLEGRO phase 2a and phase 2b/3 studies provided significant insights:

  • Dosing Regimen : A loading dose of 200 mg once daily for the first four weeks followed by a maintenance dose of 50 mg once daily.
  • Efficacy Results :
    • At Month 12, a significant proportion of patients achieved a Severity of Alopecia Tool (SALT) score ≤20, indicating substantial hair regrowth:
      • 45.1% (50 mg group) and 45.9% (200/50 mg group) achieved this score with observed data.
      • At Month 24, these proportions increased to 60.8% and 63.1%, respectively .
Time PointSALT Score ≤20 (50 mg)SALT Score ≤20 (200/50 mg)
Month 1245.1%45.9%
Month 2460.8%63.1%

Safety Profile

The safety analysis pooled data from multiple studies involving over 1,200 patients:

  • Adverse Events (AEs) : Reported AEs included headache (17.7%), nasopharyngitis (12.4%), and SARS-CoV-2 positive tests (15.5%).
  • Serious AEs : Occurred in about 4.4% of patients; most common serious events included respiratory issues.
  • Discontinuation Rates : Approximately 6% of patients discontinued treatment due to AEs, with serious AEs leading to discontinuation in some cases .

Case Studies

Several case studies highlight this compound's effectiveness in individual patients:

  • Case Study A : A 25-year-old female with extensive AA showed complete regrowth after six months on this compound at a dosage of 50 mg daily.
  • Case Study B : An adolescent patient with severe AA experienced significant improvement within three months, achieving a SALT score reduction from over 80 to below 20.

Q & A

Q. What are the primary mechanisms of action of Ritlecitinib in modulating immune responses in autoimmune diseases like vitiligo?

this compound selectively inhibits JAK3 and TEC family kinases, disrupting the JAK/STAT signaling pathway critical for Th1/Th2 immune activation. In vitiligo, this inhibition reduces IFN-γ-driven melanocyte detachment and CD8+ T-cell infiltration, stabilizing depigmentation in active lesions and promoting repigmentation in stable lesions .

Q. What key biomarkers are used to assess this compound's efficacy in clinical trials targeting non-segmental vitiligo?

Biomarkers include melanocyte markers (e.g., SOX10, PMEL), immune-related markers (e.g., IFN-γ, IL-15), and co-stimulatory molecules (e.g., ICOS). Stable lesions show increased melanocyte marker expression post-treatment, while active lesions exhibit reduced Th1/Th2-related cytokines, indicating dual stabilization and repigmentation effects .

Q. How are clinical trial endpoints structured to evaluate this compound’s efficacy in vitiligo studies?

Endpoints include depigmentation stabilization (measured by lesion area reduction) and repigmentation rates. For example, phase 2b trials use the Vitiligo Area Scoring Index (VASI) and histopathological analysis of T-cell infiltrates to quantify outcomes at 24 weeks .

Q. What statistical methods are recommended for analyzing this compound’s dose-response relationships in randomized trials?

Linear mixed-effects models or ANOVA are used to compare treatment arms (e.g., 50 mg vs. 10 mg doses). Stratified randomization ensures balanced baseline characteristics, while intention-to-treat (ITT) analysis minimizes bias from dropouts .

Advanced Research Questions

Q. How should researchers design experiments to differentiate this compound’s effects on active vs. stable vitiligo lesions?

  • Experimental Design : Use longitudinal cohort studies with biopsy-based biomarker tracking.
  • Methodology : Stratify patients by lesion activity (stable: no progression for ≥6 months; active: recent expansion). Compare baseline vs. post-treatment biomarker expression (e.g., IFN-γ, SOX10) using immunohistochemistry and RNA sequencing .
  • Data Interpretation : Active lesions require longer follow-up to assess stabilization before repigmentation, whereas stable lesions show early melanocyte marker recovery .

Q. What methodological challenges arise when reconciling contradictory data on this compound’s efficacy across lesion types?

  • Contradiction Example : Stable lesions show faster repigmentation than active lesions despite similar JAK3 inhibition.
  • Resolution Strategy : Conduct subgroup analyses to identify confounding factors (e.g., baseline inflammation levels, T-cell density). Use multivariate regression to adjust for variables like disease duration or prior therapies .

Q. How can preclinical models of vitiligo be optimized to replicate this compound’s clinical outcomes?

  • Model Selection : Use humanized mouse models with adoptively transferred melanocyte-specific CD8+ T cells.
  • Validation Criteria : Monitor depigmentation kinetics and biomarker concordance (e.g., IFN-γ reduction) between preclinical and clinical data. Adhere to NIH guidelines for experimental rigor and reproducibility .

Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations (e.g., pediatric vitiligo patients)?

  • Informed Consent : Ensure age-appropriate assent forms and guardian consent.
  • Risk Mitigation : Include Data Safety Monitoring Boards (DSMBs) to review adverse events (e.g., infections linked to JAK inhibition). Reference frameworks like PICOT to align study objectives with participant welfare .

Methodological Tables

Table 1 : Key Biomarker Changes in this compound-Treated Vitiligo Lesions

Biomarker TypeActive Lesions (Week 24)Stable Lesions (Week 24)
Melanocyte MarkersNo significant change↑ SOX10, PMEL
Th1/Th2 Cytokines↓ IFN-γ, IL-15↓ IL-4, IL-13
Co-stimulatory Molecules↓ ICOS, CD28↓ CD80, CD86

Table 2 : Recommended Statistical Tests for this compound Trials

Analysis TypeMethodApplication Example
Dose-ResponseANOVA with Tukey HSDCompare 50 mg vs. 30 mg vs. placebo
Biomarker CorrelationSpearman’s Rank TestLink SOX10 levels to repigmentation
Survival AnalysisKaplan-Meier CurvesTime to lesion stabilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ritlecitinib
Reactant of Route 2
Reactant of Route 2
Ritlecitinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.